![molecular formula C6H12ClNO3 B2393055 (3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride CAS No. 81621-64-9](/img/structure/B2393055.png)
(3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride” is a chemical compound that is used as a reagent in the synthesis of various substances . It is commonly used as an intermediate in the synthesis of other compounds, such as pharmaceuticals, pesticides, and dyes .
Synthesis Analysis
The synthesis of this compound is achieved starting from the renewable, inexpensive, and commercially available isosorbide . The process involves a biocatalyzed highly regioselective acetylation of the 3-endo hydroxyl group of isosorbide, followed by the stereospecific interconversion of the 6-exo hydroxyl group into an azido group. This is done through a reaction with trifluoromethanesulfonic anhydride, followed by nucleophilic displacement of the triflate group by sodium azide. Finally, reduction of the azido group and deacetylation of the 3-hydroxy group are performed in one pot using LiAlH4 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include acetylation, interconversion of a hydroxyl group into an azido group, and reduction of the azido group . These reactions are facilitated by various reagents and conditions, and the process is designed to be efficient and practical .Aplicaciones Científicas De Investigación
Antiviral Properties
This compound has shown promise as an antiviral agent. Researchers have investigated its activity against various viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Preliminary studies suggest that it may interfere with viral replication or entry mechanisms, making it a potential candidate for drug development in antiviral therapies .
Anti-Inflammatory Effects
The hydrochloride form of this compound has demonstrated anti-inflammatory properties. It may modulate immune responses and inhibit pro-inflammatory cytokines. Researchers are exploring its potential use in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Applications
Studies have investigated the neuroprotective effects of this compound. It appears to enhance neuronal survival and protect against oxidative stress-induced damage. Researchers are exploring its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Cardiovascular Applications
The compound’s structure suggests possible cardiovascular benefits. It may influence vascular tone, platelet aggregation, or endothelial function. Researchers are studying its effects on blood pressure regulation and vascular health .
Chemical Synthesis
Beyond its biological applications, this compound serves as a valuable intermediate in chemical synthesis. Its chemo-enzymatic route from renewable sources makes it an eco-friendly building block for various organic transformations .
Polymer Chemistry
Researchers have explored the incorporation of this compound into polymer materials. Its unique structure could impart desirable properties, such as improved mechanical strength or biodegradability, to polymers used in drug delivery systems or tissue engineering .
Natural Product Derivatives
The compound’s stereochemistry and functional groups make it an interesting starting point for the synthesis of natural product derivatives. Researchers have modified its structure to create novel compounds with potential biological activities .
Catalysis and Green Chemistry
Due to its regioselective acetylation and other chemical transformations, this compound has relevance in catalysis and green chemistry. It can serve as a substrate or catalyst in various reactions, contributing to sustainable synthetic methodologies .
Safety and Hazards
Propiedades
IUPAC Name |
(3R,3aR,6R,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c7-3-1-9-6-4(8)2-10-5(3)6;/h3-6,8H,1-2,7H2;1H/t3-,4-,5-,6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFKTMRKHVHYJE-MVNLRXSJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

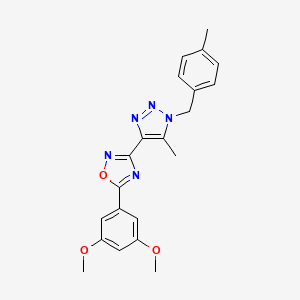
![N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2392976.png)
![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2392977.png)

![8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol](/img/structure/B2392979.png)
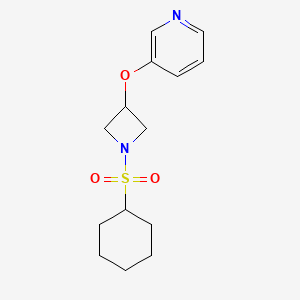
![4-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2392981.png)
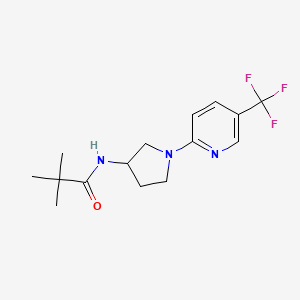
![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392984.png)

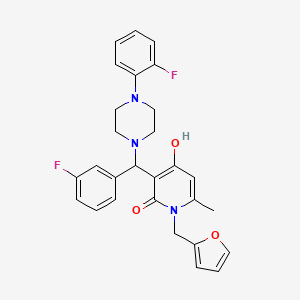
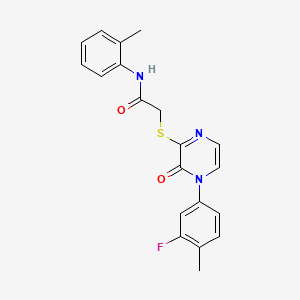
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2392990.png)
